molecular formula C11H22N2O3 B13874552 tert-butyl N-[1-(dimethylamino)-1-oxopropan-2-yl]-N-methylcarbamate

tert-butyl N-[1-(dimethylamino)-1-oxopropan-2-yl]-N-methylcarbamate

Cat. No.: B13874552
M. Wt: 230.30 g/mol
InChI Key: UKMSTIFQDUGNIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[1-(dimethylamino)-1-oxopropan-2-yl]-N-methylcarbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a dimethylamino group, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(dimethylamino)-1-oxopropan-2-yl]-N-methylcarbamate typically involves the reaction of tert-butyl chloroformate with N,N-dimethylaminoethylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

tert-Butyl chloroformate+N,N-dimethylaminoethylaminetert-butyl N-[1-(dimethylamino)-1-oxopropan-2-yl]-N-methylcarbamate+HCl\text{tert-Butyl chloroformate} + \text{N,N-dimethylaminoethylamine} \rightarrow \text{this compound} + \text{HCl} tert-Butyl chloroformate+N,N-dimethylaminoethylamine→tert-butyl N-[1-(dimethylamino)-1-oxopropan-2-yl]-N-methylcarbamate+HCl

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction of the carbonyl group in the carbamate can yield the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a reagent in organic synthesis for the introduction of the tert-butyl carbamate protecting group.
  • Employed in the synthesis of various heterocyclic compounds.

Biology:

  • Investigated for its potential as a prodrug, where the carbamate group can be enzymatically cleaved to release the active drug.

Medicine:

  • Explored for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors.

Industry:

  • Utilized in the production of specialty chemicals and intermediates for the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(dimethylamino)-1-oxopropan-2-yl]-N-methylcarbamate involves the interaction of the carbamate group with specific molecular targets. In biological systems, the carbamate group can be hydrolyzed by enzymes such as esterases, releasing the active amine. This active amine can then interact with various molecular targets, including enzymes and receptors, to exert its effects. The molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Uniqueness:

  • The presence of both a tert-butyl group and a dimethylamino group in tert-butyl N-[1-(dimethylamino)-1-oxopropan-2-yl]-N-methylcarbamate makes it a versatile reagent in organic synthesis.
  • Its potential applications in medicinal chemistry as a prodrug or enzyme inhibitor highlight its unique properties compared to other similar compounds.

Properties

IUPAC Name

tert-butyl N-[1-(dimethylamino)-1-oxopropan-2-yl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-8(9(14)12(5)6)13(7)10(15)16-11(2,3)4/h8H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMSTIFQDUGNIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.